molecular formula C19H20ClN3O3S B14102818 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide

Cat. No.: B14102818
M. Wt: 405.9 g/mol
InChI Key: WAQFAJCVUQXFOT-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide is an organic compound with a complex structure that includes a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide typically involves multiple stepsThe reaction conditions may involve the use of solvents such as toluene and catalysts like toluene-4-sulphonic acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

    2-Butyl-2,3-dihydrothieno[3,4-b]-1,4-dioxine: This compound shares a similar thienopyrimidine core but lacks the chlorobenzyl group.

    2-Butyl-2,3-dihydrothieno[3,4-b]-1,4-dioxine: Another similar compound with a different substitution pattern on the thienopyrimidine core.

Uniqueness

The uniqueness of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide lies in its specific substitution pattern, which can confer unique properties such as enhanced biological activity or specific interactions with molecular targets.

Biological Activity

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide is a synthetic compound belonging to the thieno[3,2-d]pyrimidine family. Its unique structure combines a pyrimidine ring with a thiophene moiety, which has been linked to various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features several notable structural components:

  • Thieno[3,2-d]pyrimidine Core : This core is essential for the biological activity of the compound.
  • Butyl Group : Enhances lipophilicity and may influence pharmacokinetic properties.
  • Chlorobenzyl Substituent : Potentially increases binding affinity to biological targets.

Biological Activity

Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant biological activities:

  • Anticancer Properties :
    • Thieno[3,2-d]pyrimidines have been shown to inhibit various cancer cell lines by targeting specific molecular pathways involved in cell proliferation and survival.
    • For instance, studies have demonstrated that similar compounds can inhibit bromodomain-containing proteins (e.g., BRD4), which play a critical role in cancer progression .
  • Antimicrobial Effects :
    • Compounds in this class have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Enzyme Inhibition :
    • The ability to inhibit specific enzymes has been noted in related compounds. For example, enzyme inhibition studies suggest that these compounds can bind to active sites and block enzymatic reactions crucial for disease progression .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Targeting Bromodomains : The compound may inhibit BRD4 and other bromodomain proteins involved in transcriptional regulation associated with cancer and inflammatory diseases .
  • Interference with Cellular Signaling Pathways : It may disrupt signaling pathways that are critical for cell survival and proliferation.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

StudyFindings
Study 1 Investigated the anticancer effects of thieno[3,2-d]pyrimidines on breast cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis.
Study 2 Evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on bacterial growth.
Study 3 Focused on enzyme inhibition where related compounds showed effective binding to target enzymes involved in metabolic pathways linked to cancer.

Properties

Molecular Formula

C19H20ClN3O3S

Molecular Weight

405.9 g/mol

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[(2-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C19H20ClN3O3S/c1-2-3-9-22-18(25)17-15(8-10-27-17)23(19(22)26)12-16(24)21-11-13-6-4-5-7-14(13)20/h4-8,10H,2-3,9,11-12H2,1H3,(H,21,24)

InChI Key

WAQFAJCVUQXFOT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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